

In-Depth Technical Guide: trans-trismethoxy Resveratrol-d4 (CAS Number: 1089051-64-8)

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Compound of Interest		
Compound Name:	trans-trismethoxy Resveratrol-d4	
Cat. No.:	B592768	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **trans-trismethoxy Resveratrol-d4**, a deuterated analog of trans-3,5,4'-trimethoxystilbene (TMS). Primarily utilized as an internal standard, this document delves into the chemical properties of the deuterated compound and extensively explores the biological activities and mechanisms of action of its non-deuterated counterpart, TMS, for which it serves as a crucial analytical tool.

Introduction to trans-trismethoxy Resveratrol-d4

trans-trismethoxy Resveratrol-d4 is the deuterium-labeled form of trans-trismethoxy Resveratrol.[1] Its primary application in research and drug development is as an internal standard for the accurate quantification of trans-trismethoxy Resveratrol in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of four deuterium atoms results in a molecule that is chemically identical to the parent compound but with a higher molecular weight, allowing for its distinct detection in mass spectrometry.[1][2] This isotopic labeling does not significantly alter the chemical properties, making it an ideal tracer for pharmacokinetic and metabolic studies of TMS.[3]

Physicochemical Properties

A summary of the key physicochemical properties of **trans-trismethoxy Resveratrol-d4** is presented in Table 1.



Property	Value	Reference
CAS Number	1089051-64-8	[1][2][4][5][6]
Molecular Formula	C17H14D4O3	[1][2][5][6]
Molecular Weight	274.35 g/mol	[1][4][6]
Formal Name	3-[(1E)-2-(3,5- dimethoxyphenyl)ethenyl]-6- methoxy-benzene-1,2,4,5-d4	[2]
Synonyms	(E)-5-[2-(4- hydroxyphenyl)ethenyl]-1,3- benzene diol-d4 TMS-d4, trans- 3,5,4'-Trimethoxystilbene-d4	[2]
Purity	≥99% deuterated forms (d1-d4)	[2][5]
Formulation	A solution in methyl acetate	[2][5]
Storage	Store at -20°C	[1]
Shipping	Room temperature in continental US; may vary elsewhere	[1]

Biological Activities and Mechanisms of Action of trans-3,5,4'-trimethoxystilbene (TMS)

trans-3,5,4'-trimethoxystilbene (TMS), the non-deuterated analog, is a naturally occurring derivative of resveratrol and has demonstrated a range of potent biological activities, often exceeding those of its parent compound.[7] Its enhanced potency is attributed to the methoxy groups, which increase metabolic stability and cellular uptake.[8]

Anticancer Activity

TMS has shown significant antiproliferative and pro-apoptotic effects in various cancer cell lines.

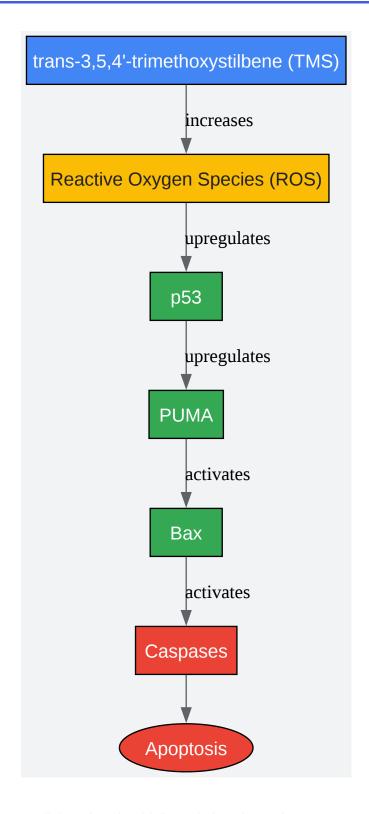


Table 2: Anticancer Activity of trans-3,5,4'-trimethoxystilbene (TMS)

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference	
PC3	Prostate Cancer	3.6	[2]	
КВ	Oral Cancer	10.2	[2]	
HT-29	Colon Cancer	16.1	[2]	
SW480	Colon Cancer	54	[2]	
HL-60	Leukemia	2.5	[2]	
Caco-2	Colon Cancer	~0.3 (80% growth inhibition)	[9]	
143B	Osteosarcoma	Not specified, active at 2.5-10 μM	[7]	
A549	Lung Adenocarcinoma	Not specified, active at 5 μM	[5]	

In osteosarcoma cells, TMS sensitizes cells to TRAIL-induced apoptosis by increasing intracellular reactive oxygen species (ROS).[7] This leads to the upregulation of p53 and PUMA (p53 upregulated modulator of apoptosis), which in turn activates Bax, a pro-apoptotic protein.
[7] This cascade culminates in the activation of caspases and subsequent apoptosis.[7]



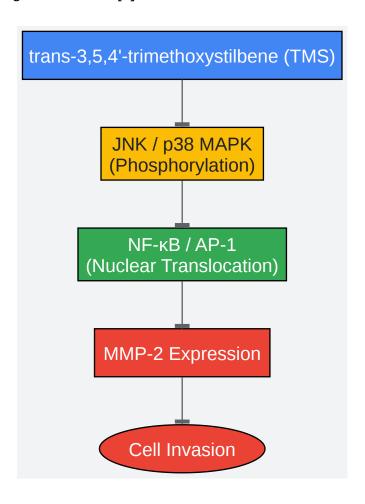


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Caption: TMS-induced apoptotic signaling pathway in osteosarcoma cells.



In human lung adenocarcinoma cells (A549), TMS has been shown to possess anti-invasive properties.[5] It suppresses the expression of matrix metalloproteinase-2 (MMP-2) by inactivating the phosphorylation of JNK and p38 MAPK signaling pathways.[5] This leads to a reduction in the nuclear levels of NF-κB and AP-1, ultimately downregulating MMP-2 expression and inhibiting cell invasion.[5]



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Caption: TMS-mediated inhibition of the MAPK signaling pathway.

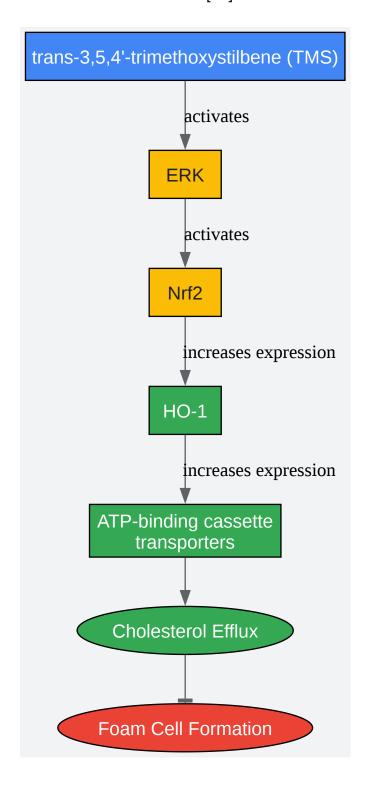
Anti-Atherosclerotic Activity

TMS has demonstrated protective effects against atherosclerosis in apolipoprotein E-deficient (ApoE-/-) mice.[10] It suppresses the formation of atherosclerotic plaques by reducing cholesterol levels and macrophage content.[10]

In macrophages, TMS inhibits foam cell formation by regulating cholesterol content.[10] It activates the ERK/Nrf2/HO-1 signaling pathway, which increases the expression of ATP-binding



cassette transporters involved in cholesterol efflux.[10]



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Caption: TMS-mediated activation of the ERK/Nrf2/HO-1 pathway.



Pharmacokinetics of trans-3,5,4'-trimethoxystilbene (TMS)

Studies in Sprague-Dawley rats have shown that TMS has superior pharmacokinetic properties compared to resveratrol, with greater plasma exposure, a longer elimination half-life, and lower clearance.[11] The improved bioavailability is a key advantage for its potential therapeutic applications.[12]

Table 3: Pharmacokinetic Parameters of Resveratrol Analogs in Rats

Compo und	Adminis tration	Vc (L/kg)	CI (mL/min /kg)	MTTo→I ast (min)	t ₁ / ₂ λΖ (min)	Oral Bioavail ability (%)	Referen ce
2,3-DMS	IV (4 mg/kg)	2.71 ± 0.51	52.0 ± 7.0	131.0 ± 4.5	288.9 ± 92.9	-	[13]
2,3-DMS	Oral (10 mg/kg)	-	-	-	-	2.22 ± 2.13	[13]
3,4-DMS	IV (4 mg/kg)	5.58 ± 1.73	143.4 ± 40.5	61.4 ± 27.1	-	-	[13]
3,4-DMS	Oral (10 mg/kg)	-	-	-	-	< 2.22	[13]

^{*}DMS: Dimethoxystilbene

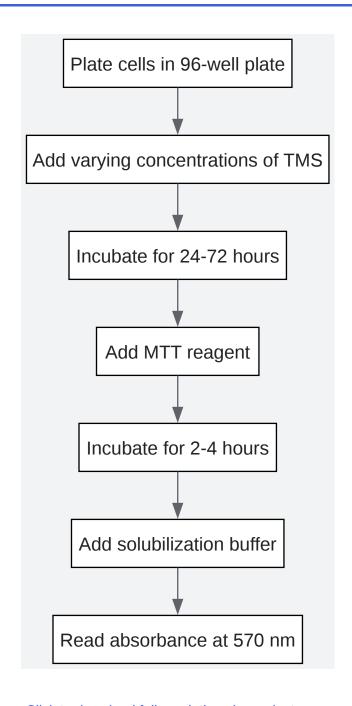
Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for the study of TMS. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.





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References

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- 1. sinobiological.com [sinobiological.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. rsc.org [rsc.org]
- 4. origene.com [origene.com]
- 5. MMP2 PCR Primer Pair Probe | PrimePCR | Bio-Rad [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. PUMA, a potent killer with or without p53 PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bax activation by the BH3-only protein Puma promotes cell dependence on antiapoptotic Bcl-2 family members PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- 13. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]
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